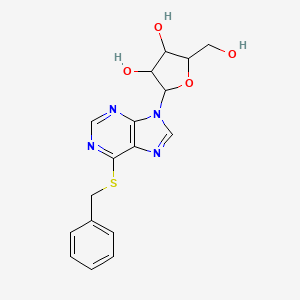

(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Beschreibung

Contextualization within Nucleoside Analog Research

Nucleoside analogs are synthetic or naturally occurring compounds that mimic the structure of naturally occurring nucleosides, which are fundamental building blocks of DNA and RNA. These analogs often interfere with nucleic acid synthesis or function, making them valuable agents in chemotherapy, antiviral therapy, and antiparasitic treatments. 6-Benzylthioinosine (6BT) is classified as a purine (B94841) nucleoside analog, structurally related to inosine, with a benzylthio group substituted at the C6 position of the purine ring nih.govnih.gov.

A key aspect of 6BT's activity lies in its interaction with nucleoside transporters. It has been identified as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), which is thought to prevent its entry into many nonmalignant cell types, contributing to its selective toxicity profile nih.govnih.govnih.gov. However, it is believed to enter certain leukemic cell lines through alternative mechanisms, where its phosphorylation is required for activity nih.govnih.govaacrjournals.org.

Historical Overview of Key Research Discoveries for 6-Benzylthioinosine

The identification of 6-Benzylthioinosine as a compound of interest emerged from a compound library screen aimed at discovering novel myeloid leukemia differentiation-inducing agents nih.govnih.govaacrjournals.orgresearchgate.net. This high-throughput screening, biased towards selecting relatively nontoxic compounds with high activity, revealed 6BT as a promising candidate aacrjournals.org.

Early research demonstrated that 6BT could induce monocytic differentiation in myeloid leukemia cell lines, such as HL-60 and OCI-AML3, as well as in primary patient samples nih.govnih.govaacrjournals.org. This differentiation was evidenced by morphological changes, immunophenotyping, and nitroblue tetrazolium (NBT) reduction assays nih.govaacrjournals.org. Interestingly, studies also revealed a dual effect: while some AML cell lines underwent differentiation, a subset, including MV4-11 and HNT34, experienced 6BT-mediated cell death nih.govnih.gov.

Further mechanistic investigations indicated that 6BT's growth inhibitory effects involved the accumulation of cells in the G0-G1 phase of the cell cycle, accompanied by the induction of p21 and downregulation of bcl-2 nih.gov. A significant discovery was that 6BT potently depletes ATP stores in HL-60 cells, with approximately 70% depletion occurring within 24 hours of treatment nih.gov. The requirement for phosphorylation of 6BT for its differentiation activity was also established, suggesting intracellular metabolism is crucial for its effects nih.govnih.govaacrjournals.org.

Beyond leukemia, 6BT and its analogues were later recognized for their selective anti-toxoplasmic activity. Research in the mid-2000s highlighted their role as "subversive substrates" of Toxoplasma gondii adenosine (B11128) kinase, leading to selective toxicity against the parasite without apparent host toxicity nih.govnih.govresearchgate.netasm.orgunomaha.eduacs.orgacs.org.

Significance of 6-Benzylthioinosine in Chemical Biology and Pre-clinical Therapeutic Exploration

6-Benzylthioinosine holds considerable significance in chemical biology as a probe for dissecting cellular processes and in pre-clinical therapeutic exploration due to its diverse biological activities.

Chemical Biology Significance:

Probing Cellular Metabolism: 6BT's ability to deplete ATP stores makes it a valuable chemical probe for studying purine metabolism and its implications for cell growth, differentiation, and survival nih.govmedkoo.com. This ATP depletion has been shown to trigger AML differentiation through an ATR/Chk1 protein-dependent and p53 protein-independent pathway medkoo.com.

Modulation of Signaling Pathways: Research has shown that 6BT regulates both canonical and non-canonical Wnt signaling pathways in HL-60 cells, which are crucial for cell differentiation and proliferation. 6BT, similar to all-trans-retinoic acid (ATRA), reduces canonical Wnt signaling while activating non-canonical Wnt/Ca2+ signaling. This modulation of Wnt pathways is involved in 6BT-induced AML cell differentiation researchgate.net.

Nucleoside Transporter Inhibition: Its function as an inhibitor of ENT1 provides insights into nucleoside transport mechanisms and how they can be exploited for selective drug delivery, as leukemic cells appear to bypass this inhibition for uptake nih.govnih.govnih.govresearchgate.net.

Pre-clinical Therapeutic Exploration:

Acute Myeloid Leukemia (AML): 6BT has demonstrated promising pre-clinical efficacy in AML.

Differentiation and Cell Death Induction: It induces monocytic differentiation in various AML cell lines (e.g., HL-60, OCI-AML3) and primary patient samples, and can also induce cell death in others (e.g., MV4-11, HNT34) nih.govnih.gov.

Table 1: Effects of 6-Benzylthioinosine on Myeloid Leukemia Cell Lines

| Cell Line | Primary Effect of 6-Benzylthioinosine | Reference |

| HL-60 | Monocytic Differentiation | nih.govnih.govaacrjournals.org |

| OCI-AML3 | Monocytic Differentiation | nih.govnih.gov |

| MV4-11 | Cell Death | nih.govnih.gov |

| HNT34 | Cell Death | nih.govnih.gov |

Synergistic Activity: 6BT exhibits synergistic effects when combined with currently used myeloid differentiation agents such as ATRA and decitabine, suggesting potential for combination therapies nih.govnih.gov.

In Vivo Efficacy: In nude mouse xenograft models, 6BT significantly impairs the growth of established HL-60 and MV4-11 subcutaneous tumors. For instance, in an established HL-60 tumor model, 6BT treatment (150 mg/kg) resulted in significantly smaller tumors compared to vehicle-treated mice nih.govresearchgate.net.

Table 2: In Vivo Tumor Growth Inhibition by 6-Benzylthioinosine

| Tumor Model (Cell Line) | Treatment (Dose) | Tumor Weight (Treated vs. Vehicle) | Reference |

| HL-60 s.c. tumors (nude mice) | 6BT (150 mg/kg) | 0.16 g ± 0.05 g vs. 0.73 g ± 0.28 g | nih.govresearchgate.net |

| MV4-11 tumor formation (nude mice) | 6BT (dose not specified for prevention) | Completely prevented tumor formation | researchgate.net |

| HL-60 tumor formation (nude mice) | 6BT (dose not specified for prevention) | Completely prevented tumor formation | researchgate.net |

Toxoplasmosis: As an anti-toxoplasmic agent, 6BT analogues demonstrate selective toxicity against Toxoplasma gondii by acting as subversive substrates for the parasite's adenosine kinase, an enzyme critical for purine salvage in T. gondii nih.govnih.govresearchgate.netasm.orgunomaha.edu. This mechanism ensures that the compounds are preferentially metabolized to their nucleotide forms within the parasite, leading to toxicity, while exhibiting minimal to no toxicity to host cells nih.govnih.govresearchgate.netasm.org.

Other Applications: 6BT has also been evaluated as a metabolic inhibitor and for its ability to inhibit Bacillus anthracis spore germination, showing protective properties in macrophage cultures, albeit at higher concentrations compared to other nucleoside analogues like 6-thioguanosine (B559654) medkoo.comasm.org.

Eigenschaften

CAS-Nummer |

6165-03-3 |

|---|---|

Molekularformel |

C17H18N4O4S |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H18N4O4S/c22-6-11-13(23)14(24)17(25-11)21-9-20-12-15(21)18-8-19-16(12)26-7-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,22-24H,6-7H2/t11-,13-,14-,17-/m1/s1 |

InChI-Schlüssel |

OMJRXFOHHLLDFR-LSCFUAHRSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |

Andere CAS-Nummern |

6165-03-3 |

Synonyme |

6-benzylthioinosine |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Analog Development of 6 Benzylthioinosine

Chemical Synthesis Pathways for 6-Benzylthioinosine

The primary synthetic routes for 6-benzylthioinosine and its derivatives often leverage established nucleoside chemistry.

A prominent pathway for the synthesis of 6-benzylthioinosine (BTI) and its analogues commences from tribenzoyl protected D-ribose nih.govnih.govprobes-drugs.orgamericanelements.comsigmaaldrich.comnih.gov. This protected sugar precursor is a common starting material in nucleoside synthesis, allowing for controlled glycosylation and subsequent modifications. For instance, the synthesis of novel BTI analogues, intended as subversive substrates for T. gondii adenosine (B11128) kinase, has been reported to begin with tribenzoyl protected D-ribose nih.govnih.govprobes-drugs.orgamericanelements.com. This method facilitates the attachment of the purine (B94841) base to the sugar moiety, followed by the introduction of the benzylthio group at the 6-position.

Another significant approach involves the derivatization of 6-chloropurine (B14466) riboside. This precursor serves as a versatile intermediate due to the reactive chlorine atom at the 6-position of the purine ring, which can be readily displaced by various nucleophiles. For example, N6-benzyladenosine analogues, which are structurally related to 6-benzylthioinosine as 6-substituted purine nucleosides, have been synthesized by reacting 6-chloropurine riboside with substituted benzylamines through solution phase parallel synthesis fishersci.canih.gov. This method allows for the introduction of diverse benzyl (B1604629) substituents, leading to a library of analogues with varied properties.

Combinatorial Chemistry Approaches in Analog Generation

Combinatorial chemistry has been effectively employed to generate diverse libraries of 6-benzylthioinosine analogues, facilitating the discovery of compounds with improved biological activities. A divergent and focused combinatorial library of BTI analogues was synthesized starting from tribenzoyl protected D-ribose nih.govnih.govprobes-drugs.orgamericanelements.comthermofisher.com. A key step in this process involved the use of a polymer-supported trityl group at the 5'-position of the ribose, enabling solid-phase or solution-phase parallel synthesis nih.govnih.govprobes-drugs.orgamericanelements.com. This high-throughput approach allowed for the rapid generation and screening of numerous compounds, identifying several analogues that exhibited greater activity than the parent 6-benzylthioinosine nih.govnih.govprobes-drugs.orgamericanelements.com.

Synthesis of Carbocyclic 6-Benzylthioinosine Analogues

Carbocyclic nucleoside analogues are a class of compounds where the furanose ring oxygen is replaced by a methylene (B1212753) group, offering enhanced metabolic stability due to the absence of the labile glycosidic bond fishersci.canih.gov. The synthesis of carbocyclic 6-benzylthioinosine analogues has been a focus of research fishersci.canih.govnih.govlabsolu.cauni.lu. These analogues aim to retain the biological activity of the parent nucleoside while improving their pharmacokinetic properties fishersci.ca.

Synthetic strategies for carbocyclic nucleosides can involve the construction of the nucleobase directly onto a suitably substituted cyclopentene (B43876) ring massbank.eu. Other asymmetric synthesis routes for novel apio carbocyclic nucleosides have been developed, starting from D-ribose and employing key reactions such as aldol (B89426) reactions, ring-closing metathesis (RCM) reactions, and Mitsunobu reactions nih.gov. More recent approaches explore cycloaddition reactions to efficiently construct the desired carbon skeleton with high stereochemical density nih.gov. For instance, carbocyclic 6-(p-methylbenzylthio)inosine was synthesized and demonstrated potent binding affinity to T. gondii adenosine kinase nih.govlabsolu.ca. Experimental and theoretical studies support that the absence of the oxygen atom in the sugar ring is not critical for ligand binding labsolu.ca.

Synthesis of 7-Deaza-6-Benzylthioinosine Analogues

The modification of the purine ring at the 7-position has led to the development of 7-deaza-6-benzylthioinosine analogues. These compounds are characterized by the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine scaffold metabolomicsworkbench.orgrna-society.org. This structural alteration can provide increased flexibility to the 6-benzylthio group, potentially allowing for a better fit into the hydrophobic pockets of target enzymes, such as T. gondii adenosine kinase, thereby enhancing binding affinity.

A common synthetic route for 7-deazainosine (B1664705) derivatives involves Vorbrüggen glycosylation of appropriately substituted pyrrolo[2,3-d]pyrimidines with protected ribofuranose, followed by the displacement of a 6-chloride and deprotection rna-society.org. Cross-coupling and cyclization approaches have also been explored for the synthesis of various 7-deazapurine nucleosides. Studies have shown that single substitutions at the para or meta positions on the aromatic ring of 7-deaza-6-benzylthioinosine analogues generally enhance binding, while ortho substitutions tend to reduce it. Notable examples include 7-deaza-p-cyano-6-benzylthioinosine and 7-deaza-p-methoxy-6-benzylthioinosine, which demonstrated high potency nih.gov.

Development of Other Substituted 6-Benzylthioinosine Analogs (e.g., N6-benzyladenosine analogues)

Beyond the major structural modifications, a wide array of other substituted 6-benzylthioinosine analogues has been developed, often focusing on variations within the benzyl moiety itself. These include N6-benzyladenosine analogues, which are synthesized from 6-chloropurine riboside through reactions with various substituted benzylamines fishersci.canih.gov.

Detailed research findings indicate that the nature and position of substituents on the phenyl ring of the benzyl group significantly influence the binding affinity and efficacy of these analogues nih.govnih.govchem960.comprobes-drugs.orgamericanelements.comfishersci.ca. For instance, analogues with substitutions at the para position of the phenyl ring often exhibit superior binding characteristics compared to those with substitutions at meta or ortho positions nih.govchem960.comprobes-drugs.orgamericanelements.com. This enhanced binding is attributed to combined hydrophobic and van der Waals interactions within the enzyme's active site chem960.com. For N6-benzyladenosine analogues, N6-(2,4-dimethoxybenzyl)adenosine has been identified as a particularly favorable anti-toxoplasma agent fishersci.ca. Furthermore, palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, have been employed to introduce bulky lipophilic substituents at the N6 position of adenosine, leading to N6-alkyladenosine analogues with modulated antiviral activities.

Mechanism of Action and Molecular Targets of 6 Benzylthioinosine

Cellular Bioenergetics Perturbation by 6-Benzylthioinosine

6-Benzylthioinosine exerts its effects by significantly altering the energy landscape of cells, impacting crucial processes like ATP production, glycolytic flux, and glucose transport.

Induction of ATP DepletionA prominent feature of 6-Benzylthioinosine's mechanism of action is its potent ability to deplete intracellular ATP stores. Studies have shown that 6-BTIno can cause a significant reduction in ATP levels in various cell lines, including myeloid leukemia cells such as HL-60, OCI-AML3, and MV4-11.aacrjournals.orgnih.govashpublications.orgresearchgate.netThis ATP depletion is a key event contributing to its growth inhibitory and differentiation-inducing activities. For instance, in monocytic Acute Myeloid Leukemia (AML) cell lines, 6-BTIno combined with metformin (B114582) led to a substantial 50-70% reduction in intracellular ATP levels.ashpublications.orgThis effect is consistent with 6-BTIno acting as a broad-spectrum metabolic inhibitor.medkoo.comThe requirement for 6-BTIno phosphorylation for its activity further supports the notion that its metabolic effects are crucial to its mechanism.aacrjournals.org

Table 1: ATP Depletion by 6-Benzylthioinosine in AML Cell Lines

| Cell Line | Treatment | ATP Reduction (%) | Reference |

| MV4-11 | 6-BTIno + Metformin | 50-70 | ashpublications.org |

| MOLM-14 | 6-BTIno + Metformin | 50-70 | ashpublications.org |

| HL-60 | 6-BTIno | Potent Depletion | aacrjournals.org |

| OCI-AML3 | 6-BTIno | Potent Depletion | aacrjournals.org |

Purine (B94841) Metabolism and Adenosine (B11128) Kinase Interactions

A central aspect of 6-Benzylthioinosine's molecular mechanism involves its interaction with enzymes of the purine salvage pathway, particularly adenosine kinase.

Comparative Enzymology of Parasite vs. Host Adenosine KinaseA critical aspect of 6-Benzylthioinosine's selective action lies in the distinct characteristics of adenosine kinase between Toxoplasma gondii and its mammalian host. The substrate specificity and other enzymatic properties of TgAK differ significantly from those of human adenosine kinase (hAK).rna-society.orgfigshare.comnih.govacs.orgnih.govnih.govnih.govresearchgate.netdrexel.eduThis differential enzymology allows TgAK to efficiently phosphorylate 6-BTIno, whereas hAK does not, or does so to a much lesser extent.nih.govnih.govnih.govresearchgate.netasm.orgasm.orgThis distinction underpins the selective toxicity of 6-BTIno towards the parasite, making TgAK an attractive chemotherapeutic target for toxoplasmosis.figshare.comnih.govacs.orgnih.govacs.orgnih.govresearchgate.net

Table 2: Comparative Substrate Specificity of Adenosine Kinases

| Enzyme Source | Substrate: 6-Benzylthioinosine | Substrate: Adenosine | Selective Toxicity | Reference |

| Toxoplasma gondii (TgAK) | Efficiently phosphorylated | Phosphorylated | Yes (to parasite) | figshare.comnih.govacs.orgnih.govnih.govnih.govresearchgate.netasm.orgasm.org |

| Human (hAK) | Not or minimally phosphorylated | Phosphorylated | No (to host) | figshare.comnih.govacs.orgnih.govnih.govnih.govresearchgate.netasm.orgasm.org |

Biological Activities and Pre Clinical Efficacy Studies of 6 Benzylthioinosine

Differentiation-Inducing Activity in Acute Myeloid Leukemia (AML)

6-Benzylthioinosine's primary therapeutic potential lies in its capacity to induce differentiation in AML cells, pushing immature leukemic blasts towards a more mature, non-proliferative state.

Myeloid Monocytic Differentiation in Cell Lines (e.g., HL-60, OCI-AML3)

6BT has been shown to induce monocytic differentiation in various myeloid leukemia cell lines, including HL-60 (AML-M2 subtype) and OCI-AML3 (AML-M4 subtype). wikipedia.orglipidmaps.orgscribd.comguidetomalariapharmacology.orghznu.edu.cnmitoproteome.org This differentiation is substantiated by multiple lines of evidence:

Morphological Changes: Treated cells exhibit clear morphologic monocyte/macrophage differentiation, characterized by features such as condensed nuclei, abundant cytoplasm, and vacuoles. Additionally, 6BT induces cells to adhere to the tissue culture plate, a characteristic of mature monocytes/macrophages. wikipedia.orgmitoproteome.org

Immunophenotyping: Upregulation of specific cell surface markers, such as CD11b (upregulated during myelomonocytic differentiation) and CD14 (upregulated primarily during monocytic differentiation), further confirms the differentiation pathway. wikipedia.orgmitoproteome.org

Nitroblue Tetrazolium (NBT) Reduction: 6BT induces NBT reduction activity, a functional assay indicative of myelomonocytic differentiation. wikipedia.orgmitoproteome.org

In terms of cytotoxicity, the LD50 (lethal dose for 50% of cells) at 5 days for OCI-AML3 cells is reported to be greater than 100 µmol/L, while for HL-60 cells, it is 30 µmol/L. wikipedia.org

Differentiation Induction in Primary Patient Samples

Beyond established cell lines, 6BT has demonstrated the ability to induce differentiation in primary leukemic patient samples. wikipedia.orglipidmaps.orgscribd.comguidetomalariapharmacology.orghznu.edu.cn This effect has been observed in primary leukemic blasts, which were often purified by flow sorting after CD34-PE staining. wikipedia.org Studies indicate that 6BT can induce myeloid differentiation and, in some instances, even cell death in these primary samples, regardless of their specific cytogenetics. wikipedia.orguni.lunih.govfishersci.ca

Impact on Cell Growth and Cell Cycle Progression

6BT exerts a significant inhibitory effect on the growth of leukemic cells. In HL-60 cells, 6BT treatment led to a substantial inhibition of cell growth compared to vehicle control. At the concentrations used, 6BT was found to induce more significant growth inhibition than all-trans retinoic acid (ATRA), reducing cell growth to 30% ± 7.1% of vehicle-treated cells, compared to 58% ± 6.5% with ATRA. wikipedia.org

Further analysis revealed that 6BT's growth inhibitory effect is associated with alterations in cell cycle progression. It leads to an accumulation of cells in the G0-G1 phase of the cell cycle. After 72 hours of treatment, over 80% of cells were observed in the G0-G1 phase, in contrast to 55% in the vehicle control. wikipedia.org This cell cycle arrest is consistent with the upregulation of p21, a cyclin-dependent kinase inhibitor that prevents the G1 to S transition, and the downregulation of Bcl-2, a protein involved in leukemic cell proliferation. wikipedia.org Additionally, 6BT has been shown to inhibit colony formation in soft agar (B569324) assays, indicating an irreversible growth arrest. wikipedia.org The underlying mechanism for this growth inhibition and subsequent differentiation may involve ATP depletion within the leukemic cells. wikipedia.orglipidmaps.orgscribd.comguidetomalariapharmacology.orgmitoproteome.org

Table 1: Impact of 6-Benzylthioinosine on HL-60 Cell Growth and Cell Cycle Progression

| Parameter | Vehicle Control | ATRA (Doses Used) | 6-Benzylthioinosine (Doses Used) |

| Cell Growth (% of Vehicle) | 100% | 58% ± 6.5% | 30% ± 7.1% |

| G0-G1 Phase (% of cells at 72h) | 55% | Not specified | >80% |

Synergistic Effects with Established Differentiation Agents (e.g., ATRA, Decitabine)

6BT has demonstrated synergistic effects when combined with established myeloid differentiation agents, such as all-trans retinoic acid (ATRA) and decitabine. wikipedia.orglipidmaps.orgscribd.comguidetomalariapharmacology.orgprobes-drugs.org This synergy suggests that 6BT likely operates through different cellular pathways than these agents, offering a rationale for combination therapies. wikipedia.orglipidmaps.orgscribd.comguidetomalariapharmacology.org

Further mechanistic studies have explored the involvement of Wnt signaling pathways in 6BT-induced differentiation. Both 6BT and ATRA have been shown to reduce canonical Wnt signaling while activating the non-canonical Wnt/Ca2+ signaling pathway in HL-60 cells. uni.lunih.govfishersci.ca Inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), which activates canonical Wnt signaling, partially abolished the differentiation induced by 6BT. Conversely, pre-treatment with a protein kinase C (PKC) inhibitor, which inactivates non-canonical Wnt/Ca2+ signaling, completely abolished 6BT-induced differentiation in HL-60 cells. uni.lunih.govfishersci.ca These findings highlight the complex interplay of Wnt signaling in 6BT's differentiation-inducing activity.

Combination Therapy with Metabolic Inhibitors (e.g., Metformin) in FLT3-ITD Positive AML

In the context of FLT3-ITD positive AML, a subtype often associated with poor prognosis, combined treatment with metformin (B114582) and 6BT has shown synergistic cell death. fishersci.noguidetopharmacology.orguni.luuni.lu This combination strategy targets the unique metabolic vulnerabilities of cancer cells.

Individual effects of the compounds include:

Metformin Monotherapy: Results in significant suppression of reactive oxygen species (ROS) and mitochondrial respiration, alongside increased glycolysis, leading to modest cytotoxicity (10-25%). guidetopharmacology.org

6BT Monotherapy: Leads to inhibition of glucose uptake, decreased glycolysis, and reduced ATP levels, with minimal changes in ROS and mitochondrial respiration. guidetopharmacology.org

The combination of 6BT with metformin, however, results in a significantly higher cytotoxicity, ranging from 60-70% in monocytic AML cell lines. guidetopharmacology.org This enhanced effect is associated with the inhibition of FLT3-ITD activated STAT5 and a reduction in the expression of c-Myc and GLUT-1. guidetopharmacology.org This synergistic approach effectively targets metabolic reprogramming and bypass mechanisms that might otherwise limit the efficacy of single-agent therapies. guidetopharmacology.org

Table 2: Cytotoxicity of Metformin and 6-Benzylthioinosine in FLT3-ITD Positive AML Cell Lines

| Treatment Regimen | Cytotoxicity (% Cell Death) |

| Metformin Monotherapy | 10-25% |

| 6-Benzylthioinosine Monotherapy | Not specified (minimal changes) |

| Metformin + 6-Benzylthioinosine | 60-70% |

Anti-proliferative and Cell Death Induction in Malignant Cell Lines (e.g., MV4-11, HNT34)

While 6BT primarily induces differentiation in certain AML cell lines, a distinct subset, including MV4-11 (AML-M5 subtype) and HNT34 (AML-M4 subtype), respond to 6BT treatment by undergoing direct cell death rather than differentiation. wikipedia.orglipidmaps.orgscribd.comguidetomalariapharmacology.orghznu.edu.cnguidetoimmunopharmacology.org This dual mechanism of action—differentiation or direct cytotoxicity—underscores 6BT's broad anti-leukemic potential.

Beyond in vitro studies, 6BT has demonstrated in vivo activity. It has been shown to impair the growth of HL-60 and MV4-11 tumors in nude mice, suggesting its potential efficacy in preclinical animal models of AML. wikipedia.orglipidmaps.orgscribd.comguidetomalariapharmacology.orgmitoproteome.org The observed low toxicity of 6BT on non-malignant cells further supports its potential as a targeted therapeutic agent against leukemic cells. wikipedia.orglipidmaps.orgscribd.comguidetomalariapharmacology.org

Anti-parasitic Activity Against Toxoplasma gondii

6-Benzylthioinosine and its analogues have shown promise as chemotherapeutic agents against Toxoplasma gondii, an obligate intracellular parasite responsible for toxoplasmosis. Their efficacy stems from a selective toxicity profile that targets parasite-infected cells while sparing host cells.

Selective Toxicity in Parasite-Infected Cells

Certain 6-benzylthioinosine analogues exhibit selective toxicity towards Toxoplasma gondii-infected cells, without causing significant harm to uninfected host cells or animals researchgate.netnih.govnih.govnih.gov. This selectivity is attributed to the unique metabolic machinery of the parasite. These compounds are preferentially transported into infected cells by the Toxoplasma gondii adenosine (B11128)/purine (B94841) transporter (TgAT) nih.gov. Once inside, they act as "subversive substrates" for the parasite's adenosine kinase (TgAK), but not for the human adenosine kinase researchgate.netnih.govnih.govnih.gov. This preferential metabolism leads to their conversion into respective nucleotides, which then become toxic to the parasites researchgate.netnih.gov. The efficacy of these compounds can vary based on the position and nature of substituents on their phenyl ring researchgate.netnih.govnih.gov. Furthermore, 6-benzylthioinosine analogues have been identified as inhibitors of the mammalian nucleoside transporter ENT1 (es), which may contribute to their lack of uptake by uninfected host cells, thereby enhancing their selective action against the parasite nih.gov.

Efficacy in Wild-Type vs. Adenosine Kinase Deficient Parasites

The critical role of Toxoplasma gondii adenosine kinase (TgAK; EC.2.7.1.20) in the anti-parasitic activity of 6-benzylthioinosine analogues has been well-established. TgAK represents the major route of adenosine metabolism in T. gondii and is significantly more active than other enzymes in the parasite's purine salvage pathway, making it a viable chemotherapeutic target for toxoplasmosis researchgate.netnih.govnih.gov. Research findings indicate that 6-benzylthioinosine analogues demonstrate a selective anti-toxoplasmic effect against wild-type T. gondii parasites. However, this effect is absent in parasite mutants that lack adenosine kinase researchgate.netnih.govnih.gov. This observation underscores that the phosphorylation of these compounds by TgAK is essential for their selective toxicity and anti-parasitic action.

In Vivo Pre-clinical Efficacy in Xenograft Models

Beyond its anti-parasitic properties, 6-benzylthioinosine (6BT) has demonstrated significant in vivo activity in pre-clinical studies, particularly in murine xenograft models of leukemia, by both inhibiting the progression of established tumors and preventing tumor formation.

Inhibition of Tumor Progression in Murine Models

6-Benzylthioinosine has shown high activity in mouse xenograft experiments designed to assess its ability to inhibit the growth of established tumors. In studies involving nude mice bearing established HL-60 subcutaneous tumors, treatment with 6BT (150 mg/kg) resulted in a significant reduction in tumor size compared to vehicle-treated mice nih.govresearchgate.net. This demonstrates 6BT's capacity to inhibit the progression of pre-existing tumors.

Table 1: Effect of 6-Benzylthioinosine on Established HL-60 Tumor Progression in Nude Mice

| Treatment Group | Average Tumor Weight (grams ± SD) |

| Vehicle-Treated | 0.73 ± 0.28 nih.govresearchgate.net |

| 6BT-Treated | 0.16 ± 0.05 nih.govresearchgate.net |

Prevention of Tumor Formation in Murine Models

In addition to inhibiting established tumor growth, 6BT has also shown efficacy in preventing tumor formation in murine models. When 6BT treatment was initiated one day after leukemic cell inoculation, it completely prevented the formation of tumors derived from both HL-60 and MV-411 leukemic cell types in nude mice nih.govresearchgate.net. This effect was observed in all five mice tested for each cell line with bilateral tumor cell inoculations, indicating its potent preventative capabilities against tumor establishment as a single agent nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of 6 Benzylthioinosine Analogues

Impact of Substitutions on the Benzyl (B1604629) Moiety

The benzyl moiety of 6-benzylthioinosine plays a critical role in its interaction with target enzymes, fitting into a hydrophobic pocket. Altering the substituents on this aromatic ring has been a key strategy to modulate the potency and selectivity of these analogues.

Influence of Substituent Position (Ortho, Meta, Para)

The position of substituents on the benzyl ring has a profound effect on the binding affinity of 6-benzylthioinosine analogues. Research on 7-deaza-6-benzylthioinosine analogues as ligands for Toxoplasma gondii adenosine (B11128) kinase has shown that single substitutions at the para or meta positions generally lead to enhanced binding. nih.gov In contrast, substitutions at the ortho position have been found to result in a loss of binding affinity. nih.gov This suggests that the space within the hydrophobic pocket accommodating the benzyl group is sterically constrained near the ortho position.

For instance, in a study of M1 allosteric agonists, it was found that if the benzyl group had substituents in the 3- (meta) or 4- (para) positions, all M1 agonism was lost. nih.gov This highlights that the specific enzyme target dictates the optimal substitution pattern. In the case of thiosemicarbazide (B42300) derivatives, the position of a substituent on the phenyl ring was also found to significantly determine their antibacterial activity, with ortho isomers showing a notable increase in activity for certain series. mdpi.com

Table 1: Effect of Substituent Position on Benzyl Moiety on Inhibitory Activity

| Substituent Position | General Effect on Binding Affinity | Reference |

|---|---|---|

| Ortho | Loss of binding affinity | nih.gov |

| Meta | Enhanced binding affinity | nih.gov |

Role of Electron-Withdrawing vs. Electron-Donating Groups

The electronic properties of the substituents on the benzyl ring, characterized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), also play a significant role in modulating biological activity. EWGs pull electron density away from the aromatic ring, while EDGs donate electron density to it. studypug.comwikipedia.org

In the context of 7-deaza-6-benzylthioinosine analogues, both electron-donating and electron-withdrawing groups at the para position have been shown to enhance activity. For example, the para-methoxy (an EDG) and para-cyano (an EWG) substituted analogues were identified as the most potent compounds in one study. nih.gov This indicates that the effect is not solely based on the electronic nature of the substituent but likely a combination of electronics, size, and the ability to form specific interactions within the binding pocket. The influence of these groups can be rationalized by their ability to modulate the energy of molecular orbitals and influence intermolecular interactions. youtube.com

Significance of the Purine (B94841) Ring Modifications (e.g., 7-deaza analogues)

Modifications to the purine ring of 6-benzylthioinosine have been explored to understand its role in enzyme recognition and to potentially improve activity. A significant modification has been the synthesis of 7-deaza analogues, where the nitrogen atom at position 7 is replaced by a carbon atom.

Studies on 7-deaza-6-benzylthioinosine analogues have revealed that the nitrogen atom at the 7-position does not appear to be a critical structural requirement for binding to Toxoplasma gondii adenosine kinase. nih.gov Molecular modeling suggests that the absence of this nitrogen atom removes a hydrogen bond with the enzyme residue Thr140. nih.gov This provides the 6-benzylthio group with greater flexibility, allowing it to better fit into the hydrophobic pocket of the enzyme. nih.gov This increased conformational freedom can lead to enhanced binding and inhibitory activity. Further research on other 7-deaza purine nucleoside analogues has demonstrated their potential as broad-spectrum antikinetoplastid agents. uantwerpen.be

Role of the Ribose Moiety and Carbocyclic Analogs

The ribose moiety is another key component of 6-benzylthioinosine that can be modified to alter its pharmacological properties. In a search for compounds with lower polarity than the related inhibitor 4-nitrobenzylthioinosine (NBTI), its ribose moiety was replaced by substituted benzyl groups. nih.gov While in general, this substitution resulted in lower affinity, a 2-hydroxyl substitution on the benzyl group showed a higher affinity, likely due to hydrogen bonding. nih.gov

Carbocyclic analogues, where the ribose ring's oxygen atom is replaced by a methylene (B1212753) group, have also been investigated. These analogues can offer increased metabolic stability. Studies on adenosine derivatives have shown that carbocyclic modifications are tolerated at P2Y1 receptors and can lead to potent antagonists. nih.gov For instance, a carbocyclic N6-methyl-2'-deoxyadenosine bisphosphate analogue was found to be a pure P2Y1 receptor antagonist and was equipotent to its ribose counterpart. nih.gov The conformation of the carbocyclic ring, whether it adopts a Northern (N) or Southern (S) pucker, was also found to be a critical determinant of activity. nih.gov

Molecular Modeling and Docking Simulations in SAR Elucidation

Computational methods such as molecular modeling and docking simulations are powerful tools for understanding the structure-activity relationships of 6-benzylthioinosine analogues at the atomic level. uneb.brnih.gov These techniques provide insights into how these molecules bind to their target enzymes and can help rationalize experimentally observed SAR data.

Conformational Search and Enzyme-Ligand Complex Analysis

To investigate the binding of 6-benzylthioinosine analogues, molecular modeling studies often employ conformational search methods, such as the Monte Carlo Conformational Search, to identify the low-energy conformations of the ligands. researchgate.net This is followed by docking these conformations into the active site of the target enzyme. The resulting enzyme-ligand complexes are then subjected to energy minimization to optimize their geometry and interactions. researchgate.net

Analysis of these complexes can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, in the study of 7-deaza-6-benzylthioinosine analogues, molecular modeling revealed that the 7-deazapurine motif provided greater flexibility to the 6-benzylthio group due to the absence of a hydrogen bond between N7 and Thr140. nih.gov This flexibility allowed for a better fit of the 6-benzylthio group into the enzyme's hydrophobic pocket. nih.gov Such analyses are crucial for the rational design of new, more potent inhibitors.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 6-Benzylthioinosine |

| 7-deaza-p-cyano-6-benzylthioinosine |

| 7-deaza-p-methoxy-6-benzylthioinosine |

| 4-nitrobenzylthioinosine |

Understanding Hydrophobic Pocket Interactions

The biological activity of 6-benzylthioinosine analogues is significantly influenced by the interactions between the 6-benzylthio moiety and a hydrophobic pocket within the target enzyme's active site. Molecular modeling and structure-activity relationship (SAR) studies have elucidated the critical nature of these non-polar interactions, providing a rationale for the observed inhibitory potencies of various analogues.

Research focused on Toxoplasma gondii adenosine kinase has been particularly insightful in detailing these hydrophobic interactions. In this enzyme, the 6-benzylthio group of the inhibitor occupies a distinct hydrophobic pocket. This pocket is lined with several non-polar amino acid residues, including Leu46, Thr172, Phe201, Tyr206, and Leu142. The affinity of the ligand is largely determined by the van der Waals forces established between the benzyl group and these surrounding residues. acs.org

SAR studies have systematically explored the impact of substitutions on the aromatic ring of the 6-benzylthioinosine scaffold. These studies have revealed that the position and nature of the substituent are crucial for optimal binding. In general, single substitutions at the para or meta positions of the benzyl ring tend to enhance binding affinity. Conversely, substitutions at the ortho position often lead to a decrease or complete loss of binding, likely due to steric hindrance that prevents the analogue from fitting properly within the constrained space of the hydrophobic pocket. nih.gov

Further modifications to the purine core, such as the removal of the nitrogen atom at the 7-position to create 7-deaza-6-benzylthioinosine analogues, have also been shown to impact hydrophobic pocket interactions. The absence of the N7 atom can increase the flexibility of the 6-benzylthio group. This added conformational freedom allows for a more favorable orientation of the benzyl group within the hydrophobic pocket, thereby enhancing binding affinity. acs.orgnih.gov This is attributed to the elimination of a potential hydrogen bond between N7 and the amino acid residue Thr140, which would otherwise restrict the movement of the 6-benzylthio moiety. acs.org

The electronic properties and the size of the substituents on the benzyl ring also play a significant role. For instance, the introduction of a para-cyano or a para-methoxy group on 7-deaza-6-benzylthioinosine has been shown to be particularly effective, resulting in compounds with high inhibitory potency. nih.gov Molecular modeling suggests that the binding affinity is influenced by a combination of the substituent's size and its electronic character. acs.org For example, while a para-methoxy group fits well within the pocket, a larger para-trifluoromethoxy group may adopt an orientation that is less favorable for binding. acs.org

The following table summarizes the inhibitory activity of several 7-deaza-6-benzylthioinosine analogues against Toxoplasma gondii adenosine kinase, highlighting the effects of different substituents on the benzyl ring.

| Compound | Substituent | IC₅₀ (µM) |

| 7-deaza-6-benzylthioinosine | H | 27.9 |

| 7-deaza-6-(p-methoxybenzylthio)inosine | p-OCH₃ | 4.6 |

| 7-deaza-6-(p-cyanobenzylthio)inosine | p-CN | 5.3 |

| 7-deaza-6-(p-methylbenzylthio)inosine | p-CH₃ | 11.9 |

| 7-deaza-6-(p-methoxycarbonylbenzylthio)inosine | p-COOCH₃ | 5.0 |

Selectivity and Cellular Transport Mechanisms of 6 Benzylthioinosine

Differential Uptake in Malignant Cells vs. Non-malignant Cells

6-Benzylthioinosine has demonstrated a significant degree of selective toxicity, showing pronounced effects on certain malignant cells while exhibiting minimal impact on non-malignant cells. Research has shown that 6-BT can induce monocytic differentiation or cell death in myeloid leukemia cell lines, such as HL-60 and OCI-AML3, at low micromolar concentrations. aacrjournals.org In stark contrast, its toxicity towards non-malignant cells is remarkably low. aacrjournals.org

For instance, the concentration of 6-BT required to cause 50% cell death (LD50) in various non-malignant human cell lines is greater than 100 μmol/L, which was the highest concentration tested in one study. aacrjournals.org This includes normal human bone marrow cells, human umbilical vein endothelial cells, and human mononuclear cells. aacrjournals.org This differential effect suggests a mechanism of selective uptake or action in malignant cells. The likely reason for this selectivity is the expression of specific nucleoside transporters on leukemic cells that are not as prevalent on other cell types, allowing for the entry of 6-BT. aacrjournals.org The requirement of phosphorylation for 6-BT's activity further supports the notion that it must first enter the leukemic cells to exert its effect. aacrjournals.org

Table 1: Comparative Toxicity of 6-Benzylthioinosine in Malignant vs. Non-malignant Cells

| Cell Type | Classification | Effect of 6-Benzylthioinosine | LD50 (μmol/L) |

|---|---|---|---|

| HL-60 | Myeloid Leukemia | Induces differentiation/cell death | Low micromolar concentrations |

| OCI-AML3 | Myeloid Leukemia | Induces monocytic differentiation | Low micromolar concentrations |

| MV4-11 | AML Cell Line | Induces cell death | Low micromolar concentrations |

| HNT34 | AML Cell Line | Induces cell death | Low micromolar concentrations |

| Normal Human Bone Marrow Cells | Non-malignant | Low toxicity | >100 |

| Human Umbilical Vein Endothelial Cells | Non-malignant | Low toxicity | >100 |

| Mouse Embryonic Fibroblasts | Non-malignant | Low toxicity | >100 |

| Human Mononuclear Cells | Non-malignant | Low toxicity | >100 |

Interaction with Mammalian Nucleoside Transporters

The selective entry of 6-Benzylthioinosine into cells is largely dictated by its interaction with mammalian nucleoside transporters, particularly its potent inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1).

6-Benzylthioinosine is a well-characterized inhibitor of the ENT1 transporter, a key protein responsible for the transport of nucleosides across cell membranes in mammalian cells. aacrjournals.orgscbt.comphysoc.org The inhibitory activity of 6-BT and its analogues on ENT1 is a crucial factor in their biological effects. nih.govnih.gov The potency of this inhibition can be quite high, with some analogues of 6-benzylthioinosine, such as m- and p-nitro-6-benzylthioinosine, exhibiting Kᵢ values in the subnanomolar range. nih.gov The inhibition of ENT1 by these compounds prevents the transport of natural nucleosides, which can impact various cellular processes that rely on nucleoside salvage pathways. scbt.com

Studies have shown that modifications to the benzyl (B1604629) group of 6-benzylthioinosine can influence its binding affinity to ENT1. For example, the addition of electron-withdrawing substituents at the ortho, meta, or para positions of the benzyl ring generally enhances the binding of the compound to the transporter. nih.gov

Table 2: Inhibitory Activity of 6-Benzylthioinosine and its Analogues on ENT1

| Compound | Modification | Inhibitory Potency (Kᵢ) |

|---|---|---|

| 6-Benzylthioinosine | - | 53 nM nih.gov |

| m-nitro-6-benzylthioinosine | meta-nitro substitution | Subnanomolar range nih.gov |

| p-nitro-6-benzylthioinosine | para-nitro substitution | Subnanomolar range nih.gov |

| 9-benzyl-6-(4-nitrobenzylsulfanyl)purine | N/A | 135 nM nih.gov |

The potent inhibition of ENT1 by 6-Benzylthioinosine is a primary reason for its low toxicity in most mammalian host cells. aacrjournals.orgacs.org By blocking this major nucleoside transporter, 6-BT effectively prevents its own entry into cells that rely on ENT1 for nucleoside uptake. aacrjournals.org This lack of uptake into normal cells is a key contributor to its favorable toxicity profile. aacrjournals.orgacs.org

This mechanism allows 6-BT to act selectively on cells that either express alternative transporters capable of taking up the compound or are particularly sensitive to the downstream effects of ENT1 inhibition. The inhibition of nucleoside transport in host cells can also be advantageous in therapeutic contexts, as it can protect the host from the toxicity of other toxic purine (B94841) nucleosides that might be used in combination therapies. nih.gov

Advanced Research Methodologies Applied to 6 Benzylthioinosine Studies

Cell Culture Models and Differentiation Assays

Cell culture models are fundamental in studying the effects of 6-Benzylthioinosine on leukemia cells. Studies frequently utilize human myeloid leukemia cell lines such as HL-60, OCI-AML3, MV-411, and HNT34, as well as primary patient samples, to investigate 6BT-induced differentiation and other cellular responses nih.gov.

Morphological analysis and immunophenotyping are critical for assessing the differentiation status of cells treated with 6-Benzylthioinosine. Morphological changes indicative of differentiation are typically observed using Wright-Giemsa staining of cytospin preparations, allowing for microscopic examination of cellular features nih.govaacrjournals.org. Immunophenotyping, performed via flow cytometry, quantifies the expression of specific cell surface markers that change during differentiation. For myeloid differentiation, common markers include CD11b and CD14 nih.govaacrjournals.orgnih.govplos.org. CD11b is upregulated during myelomonocytic differentiation, while CD14 is a more specific marker for monocytic differentiation nih.govplos.org.

Research has shown that 6BT induces monocytic differentiation in myeloid leukemia cell lines such as HL-60 and OCI-AML3 nih.gov. This differentiation is evidenced by distinct morphological changes, including an increased cytoplasmic to nuclear ratio, condensed nuclei, increased cell size, abundant cytoplasm, and the appearance of vacuoles nih.govplos.org. Consistent with these morphological shifts, immunophenotyping reveals a significant upregulation of both CD11b and CD14 expression in HL-60 and OCI-AML3 cells following 6BT treatment, confirming their progression towards a monocytic phenotype nih.govplos.org.

Table 1: Immunophenotypic Changes in HL-60 Cells Induced by 6-Benzylthioinosine

| Cell Line | Treatment | CD11b Expression (% of positive cells) | CD14 Expression (% of positive cells) | Reference |

| HL-60 | Vehicle | Low (e.g., <10%) | Low (e.g., <5%) | nih.gov |

| HL-60 | 6-Benzylthioinosine (4 days) | Significantly increased (e.g., >50%) | Significantly increased (e.g., >30%) | nih.gov |

| OCI-AML3 | Vehicle | Low | Low | nih.gov |

| OCI-AML3 | 6-Benzylthioinosine (4 days) | Significantly increased | Significantly increased | nih.gov |

(Note: Specific quantitative data for CD11b and CD14 upregulation can vary between studies and concentrations, but the trend of significant increase is consistently reported.)

The Nitroblue Tetrazolium (NBT) reduction assay is a widely used method to assess the functional differentiation of myeloid cells, specifically their ability to generate a respiratory burst nih.govfrontiersin.orgjlabphy.orgmdpi.com. This burst, characterized by the production of reactive oxygen species (ROS), is a key function of differentiated phagocytes. In this assay, NBT, a yellow tetrazolium dye, is reduced to an insoluble blue-black formazan (B1609692) precipitate by intracellular ROS, particularly superoxide (B77818) radicals, in stimulated cells frontiersin.orgjlabphy.orgsigmaaldrich.com. Phorbol 12-myristate 13-acetate (PMA) is commonly used as a stimulant to induce the respiratory burst nih.govplos.orgfrontiersin.orgjlabphy.org. The percentage of NBT-positive cells is determined by counting at least 200 cells under a light microscope nih.gov.

Studies have consistently demonstrated that 6-Benzylthioinosine induces significant NBT reduction activity in myeloid leukemia cell lines, such as HL-60 and OCI-AML3 nih.govplos.orgnih.govresearchgate.net. This finding further supports the compound's ability to promote myelomonocytic differentiation, as the respiratory burst function is acquired during this maturation process nih.gov.

Table 2: NBT Reduction Activity in Myeloid Leukemia Cells Treated with 6-Benzylthioinosine

| Cell Line | Treatment | NBT-Positive Cells (%) (Mean ± SD) | Reference |

| HL-60 | Vehicle | <10% | nih.gov |

| HL-60 | ATRA (Positive Control) | ~75% | nih.gov |

| HL-60 | 6-Benzylthioinosine (4 days) | >75% (comparable to ATRA) | nih.gov |

| OCI-AML3 | 6-Benzylthioinosine (4 days) | Significantly increased | nih.gov |

(Note: Data is representative based on findings indicating comparable activity to positive controls like ATRA nih.gov.)

Proliferation assays measure the rate of cell growth, while colony formation assays (also known as clonogenic assays) assess the long-term reproductive viability and self-renewal capacity of cells creative-biolabs.comabcam.comossila.com. These assays are crucial for evaluating the anti-proliferative effects of therapeutic compounds. Cell proliferation can be measured by direct cell counting over time, while colony formation assays involve seeding cells at low densities and allowing them to grow into colonies (typically defined as ≥50 cells) over an extended period (e.g., 10-14 days) nih.govcreative-biolabs.comabcam.comossila.comamegroups.org. Colonies are then fixed, stained (e.g., with crystal violet), and counted ossila.comamegroups.org. Soft agar (B569324) assays are often used for non-adherent cells to prevent migration and ensure colonies originate from single cells nih.govabcam.com.

Research indicates that 6-Benzylthioinosine significantly inhibits the proliferation of HL-60 cells nih.gov. Furthermore, 6BT affects the ability of leukemic cells to form colonies in soft agar, which is a measure of terminal differentiation and loss of clonogenic potential nih.gov. This suggests that 6BT not only slows down cell division but also induces a more permanent exit from the proliferative state.

Table 3: Effect of 6-Benzylthioinosine on HL-60 Cell Proliferation

| Treatment | Cell Growth (% of Vehicle-Treated Cells at 5 days) | Reference |

| Vehicle | 100% | nih.gov |

| ATRA | 58% ± 6.5% | nih.gov |

| 6-Benzylthioinosine | 30% ± 7.1% | nih.gov |

(Note: Data reflects significant growth inhibition by 6BT, even more potent than ATRA in some contexts nih.gov.)

Cell cycle analysis is employed to determine how a compound affects the progression of cells through different phases of the cell cycle (G0/G1, S, G2/M) nih.gov. This technique helps to elucidate the mechanism of growth inhibition. Cells are typically fixed, treated with RNase A to degrade RNA, and stained with propidium (B1200493) iodide (PI), a fluorescent dye that intercalates into DNA, allowing for DNA content measurement by flow cytometry nih.gov. The amount of PI fluorescence is proportional to the DNA content, enabling the distinction of cells in different cell cycle phases.

Studies on 6-Benzylthioinosine have revealed that its growth inhibitory effects are associated with significant alterations in the cell cycle nih.gov. Specifically, 6BT induces an accumulation of cells in the G0-G1 phase nih.govnih.gov. For instance, in HL-60 cells treated with 6BT for 72 hours, over 80% of cells were found in the G0-G1 phase, compared to approximately 55% in vehicle-treated controls nih.gov. This G0-G1 arrest is consistent with molecular changes such as the induction of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in preventing the G1 to S transition, and the downregulation of bcl-2, which is involved in leukemic cell proliferation nih.gov.

Table 4: Cell Cycle Distribution of HL-60 Cells After 6-Benzylthioinosine Treatment

| Treatment | G0-G1 Phase (%) | S Phase (%) | G2-M Phase (%) | Reference |

| Vehicle | ~55% | ~30-35% | ~10-15% | nih.gov |

| 6-Benzylthioinosine (72 hours) | >80% | Reduced | Reduced | nih.govnih.gov |

Biochemical and Molecular Assays

Biochemical and molecular assays provide insights into the intracellular effects of 6-Benzylthioinosine, particularly its impact on metabolic pathways and signaling cascades.

ATP measurement techniques are used to quantify intracellular ATP levels, which serve as a critical indicator of cellular energy status and metabolic viability nih.govunife.it. Changes in ATP levels can reflect the compound's impact on cellular metabolism or its direct interference with energy production pathways. A common method involves using luciferase-based assays, such as the ATPlite 1step kit, where the luminescence produced is directly proportional to the amount of ATP present nih.govunife.it. Cells are treated, washed, and then lysed in the presence of the ATPlite reagent, and luminescence is measured using a luminometer nih.gov.

Research has demonstrated that 6-Benzylthioinosine potently depletes ATP stores in various leukemic cell lines, including HL-60, OCI-AML3, and MV411 nih.gov. This depletion of cellular energy is a significant finding, suggesting a potential mechanism for 6BT's growth inhibitory and differentiation-inducing effects, possibly by disrupting essential ATP-dependent cellular processes nih.gov.

Table 5: Effect of 6-Benzylthioinosine on Intracellular ATP Levels

| Cell Line | Treatment | Relative ATP Concentration (e.g., % of Control) | Reference |

| HL-60 | Vehicle | 100% | nih.gov |

| HL-60 | 6-Benzylthioinosine (Time-dependent) | Significantly decreased | nih.gov |

| OCI-AML3 | 6-Benzylthioinosine (Time-dependent) | Significantly decreased | nih.gov |

| MV411 | 6-Benzylthioinosine (Time-dependent) | Significantly decreased | nih.gov |

(Note: Specific quantitative data for ATP depletion would be time and concentration-dependent, but a potent decrease is reported nih.gov.)

Real-Time PCR (qPCR) for Gene Expression Analysis (e.g., Wnt pathway genes, GLUT-1, c-MYC)

Real-Time Polymerase Chain Reaction (qPCR) is extensively utilized in 6-Benzylthioinosine studies to quantify changes in gene expression, offering insights into the molecular pathways affected by the compound. This technique has been instrumental in examining the expression levels of molecules involved in both canonical and non-canonical Wnt signaling pathways in various cell lines, such as HL-60 leukemic cells, and primary AML cells researchgate.netnih.govnih.gov.

Research findings indicate that 6-BT significantly regulates the expression of Wnt signaling molecules. Specifically, 6-BT treatment has been shown to reduce canonical Wnt signaling while activating non-canonical Wnt/Ca2+ signaling in HL-60 cells researchgate.netnih.govnih.gov. Detailed qPCR analyses have identified several genes whose transcription is altered upon 6-BT treatment.

Table 1: Differential Gene Expression in HL-60 Cells Upon 6-BT Treatment (qPCR Analysis)

| Gene Name | Regulation by 6-BT | Reference |

| Wnt5a | Up-regulated (>4-fold) | researchgate.netnih.gov |

| FZD4 | Up-regulated (>4-fold) | researchgate.netnih.gov |

| FZD7 | Up-regulated (>4-fold) | researchgate.netnih.gov |

| KREMEN1 | Up-regulated (>4-fold) | researchgate.netnih.gov |

| RHOU | Up-regulated (>4-fold) | researchgate.netnih.gov |

| Wnt6 | Down-regulated (>4-fold) | researchgate.netnih.gov |

| DIXDC1 | Down-regulated (>4-fold) | researchgate.netnih.gov |

Furthermore, studies investigating the combination of 6-BT with metformin (B114582) in monocytic AML cell lines have shown that this combination can lead to reduced expression of key metabolic and oncogenic genes, including GLUT-1 and c-MYC researchgate.net.

Western Blot Analysis for Protein Expression

Western blot analysis is a fundamental technique employed to assess the protein expression levels and modifications induced by 6-Benzylthioinosine. This method complements gene expression studies by confirming changes at the protein level, which are directly responsible for cellular functions. In the context of 6-BT research, Western blot has been used to examine the expression and activity of various proteins involved in Wnt signaling pathways and cell cycle regulation researchgate.netnih.govnih.govaacrjournals.org.

Key findings from Western blot analyses include:

β-catenin: Treatment with 6-BT has been shown to reduce β-catenin expression in HL-60 cells and in primary AML-M3 and AML-M2 leukemic blasts researchgate.netnih.gov. This reduction is indicative of attenuated canonical Wnt signaling, which contributes to the differentiation-inducing effects of 6-BT nih.gov.

Non-canonical Wnt/Ca2+ pathway proteins: Western blot analysis has also revealed changes in protein levels associated with the non-canonical Wnt/Ca2+ signaling pathway. Specifically, treatment of HL-60 cells with 6-BT led to altered protein levels of PKC, p-PKC, CaMKII, p-CaMKII, Rac1, and p-Rac1, indicating activation of this pathway researchgate.netnih.govresearchgate.net.

Cell cycle and apoptosis-related proteins: 6-BT has been observed to induce the up-regulation of p21 and the down-regulation of Bcl-2 in HL-60 cells. These changes are consistent with the compound's ability to induce alterations in the cell cycle and promote differentiation aacrjournals.org.

Luciferase Assays for Signaling Pathway Activity

Luciferase assays are highly sensitive reporter gene assays used to measure the transcriptional activity of specific signaling pathways or gene promoters in response to drug treatment. In 6-Benzylthioinosine studies, these assays are crucial for understanding the biological activity of canonical and non-canonical Wnt signaling pathways researchgate.netnih.govnih.govaddgene.org.

A significant finding from luciferase assays is the activation of the non-canonical Wnt signaling pathway by 6-BT. Specifically, a substantial increase (66.3%) in NFAT-luciferase activity was detected in HL-60 cells after the addition of 6-BT, demonstrating the compound's ability to activate this pathway nih.govresearchgate.net. This activation of non-canonical Wnt/Ca2+ signaling contributes to the differentiation of leukemic cells induced by 6-BT researchgate.netnih.govresearchgate.net.

Enzyme Kinetic Studies (e.g., Adenosine (B11128) Kinase)

Enzyme kinetic studies are vital for characterizing the interaction of 6-Benzylthioinosine with specific enzymes, particularly adenosine kinase (AK). Research has identified 6-BT as an excellent "subversive substrate" of Toxoplasma gondii adenosine kinase (TgAK) (EC 2.7.1.20) acs.orgnih.govresearchgate.net.

Key Findings on 6-BT and Adenosine Kinase:

Selective Substrate: TgAK is the primary route of adenosine metabolism in T. gondii and is significantly more active than other purine (B94841) salvage enzymes in this parasite, making it a promising chemotherapeutic target for toxoplasmosis acs.orgnih.govresearchgate.net. 6-BT is preferentially metabolized by TgAK to its 5'-monophosphate derivative, a process that does not occur with human adenosine kinase acs.orgnih.govresearchgate.net. This selective phosphorylation leads to the compound becoming selectively toxic to the parasites without harming the host acs.orgnih.govresearchgate.net.

Structure-Activity Relationships: The synthesis and evaluation of new analogues of 6-BT have been undertaken to optimize its anti-toxoplasmic efficacy. Molecular modeling and structure-activity relationship studies have shown that substitutions at the para position of the benzyl (B1604629) group play a crucial role in the compound's activity and binding to TgAK acs.org. These studies involve detailed kinetic analyses to understand the binding affinities and catalytic efficiencies.

Pre-clinical In Vivo Modeling

Pre-clinical in vivo modeling, particularly using murine xenograft models, is indispensable for evaluating the therapeutic potential of 6-Benzylthioinosine in a living system, assessing its impact on tumor growth and progression.

Murine Xenograft Models for Tumor Growth Studies

Murine xenograft models involve implanting human tumor cells into immunocompromised mice, allowing researchers to study tumor growth and evaluate the efficacy of potential anti-cancer agents in vivo nih.govreactionbiology.comaltogenlabs.com. 6-Benzylthioinosine has demonstrated significant in vivo activity in these models, particularly against myeloid leukemia.

Detailed Research Findings from Murine Xenograft Models:

HL-60 Subcutaneous Tumors: 6-BT has been shown to inhibit the growth of established HL-60 subcutaneous tumors in nude mice. In studies, tumors in 6-BT-treated mice (150 mg/kg) were significantly smaller compared to those in vehicle-treated mice (0.16 grams ± 0.05 grams versus 0.73 grams ± 0.28 grams) nih.gov.

Tumor Progression and Formation: 6-BT exhibited in vivo activity in both tumor progression and tumor formation models. It not only inhibited the growth of existing tumors but also completely prevented the formation of MV4-11 and HL-60 tumors in mice nih.gov.

Table 2: Effect of 6-BT on Tumor Growth in Murine Xenograft Models

| Tumor Model | Treatment | Average Tumor Weight (grams) | Notes | Reference |

| HL-60 s.c. | 6-BT (150 mg/kg) | 0.16 ± 0.05 | Significantly smaller tumors | nih.gov |

| HL-60 s.c. | Vehicle | 0.73 ± 0.28 | Control group | nih.gov |

| MV4-11/HL-60 Tumor Formation | 6-BT | Complete prevention of formation | nih.gov |

These in vivo results underscore the potential of 6-BT as a therapeutic agent for myeloid leukemia, highlighting its ability to inhibit tumor growth and prevent tumor formation.

Computational and Structural Biology Approaches

Computational and structural biology approaches play a crucial role in understanding the molecular interactions of 6-Benzylthioinosine and in guiding the design of more effective analogues. These methodologies leverage advanced computational techniques and structural data to predict and analyze how 6-BT interacts with its biological targets.

Key Applications:

Molecular Modeling: Molecular modeling, including techniques like Monte Carlo Conformational Search followed by energy minimization of enzyme-ligand complexes, is employed to investigate the reasons for selective discrimination and to optimize lead compounds acs.org. This allows researchers to understand how structural modifications to 6-BT analogues can influence their binding affinity and biological activity acs.org.

Molecular Docking: Molecular docking is a powerful computational technique used to predict the preferred binding orientations and affinities between small molecules (ligands) like 6-BT and macromolecular target structures (receptors), such as enzymes openaccessjournals.comijcr.infoijariie.com. By simulating the binding process, molecular docking helps identify potential drug candidates and analyze protein-ligand interactions at an atomic level openaccessjournals.comijcr.infoijariie.com.

Structural Biology Data: Advances in structural biology, including techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR), provide high-resolution three-dimensional structures of target proteins. This structural information is critical for enhancing the accuracy of docking simulations and for guiding rational drug design efforts for 6-BT and its derivatives ijariie.com.

These computational and structural insights are essential for a deeper understanding of 6-BT's mechanism of action and for the rational design of new compounds with improved therapeutic properties.

Future Directions and Emerging Research Perspectives for 6 Benzylthioinosine

Elucidation of Undetermined Molecular Targets

A primary avenue for future research is the comprehensive identification of all molecular targets of 6-Benzylthioinosine. Although it is known to function as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1), which limits its uptake into many normal cells, its primary intracellular targets that mediate its anti-leukemic effects require further clarification. nih.govaacrjournals.orgnih.gov

One of the critical aspects of 6-BT's activity in acute myeloid leukemia (AML) is its requirement for intracellular phosphorylation by an adenosine (B11128) kinase. nih.govnih.gov This conversion to its nucleotide form is essential for its differentiation-inducing capabilities, strongly suggesting that its ultimate targets are likely enzymes or pathways that interact with purine (B94841) nucleotides.

Recent studies have significantly advanced our understanding by implicating the Wnt signaling pathways in 6-BT-induced AML cell differentiation. Research has shown that 6-BT modulates Wnt signaling by down-regulating the canonical Wnt pathway while simultaneously up-regulating the non-canonical Wnt/Ca2+ signaling pathway. nih.gov This dual action appears to be a key component of its mechanism. Specifically, 6-BT treatment in HL-60 leukemia cells leads to the upregulation of non-canonical Wnt ligands like Wnt5a and Wnt11, and their corresponding Frizzled receptors (FZD). nih.gov However, the direct molecular interactions that lead to this pathway modulation are still undetermined. Future studies should focus on identifying the direct binding partners of phosphorylated 6-BT within the cell to fully map its interaction landscape.

Table 1: Known and Investigated Molecular Targets of 6-Benzylthioinosine

| Target/Pathway | Role in 6-BT Activity | Status |

|---|---|---|

| Equilibrative Nucleoside Transporter 1 (ENT1) | Inhibited by 6-BT, affecting cellular uptake. | Confirmed |

| Adenosine Kinase | Required for intracellular phosphorylation of 6-BT. | Confirmed |

| Canonical Wnt Signaling | Down-regulated by 6-BT in AML cells. | Investigated |

Exploration of Novel Mechanisms of Action

The currently proposed mechanism of action for 6-Benzylthioinosine centers on the depletion of intracellular ATP stores, which in turn leads to growth inhibition and subsequent cellular differentiation. nih.govnih.gov This ATP depletion is a plausible consequence of its nature as a purine analog, which, once phosphorylated, may interfere with normal ATP synthesis or utilization.

Beyond ATP depletion, the modulation of Wnt signaling represents a more nuanced mechanism. In AML cells, the canonical Wnt pathway is often aberrantly activated, promoting proliferation and inhibiting differentiation. By suppressing this pathway, 6-BT helps to release the leukemic cells from their differentiation block. nih.gov Concurrently, its activation of the non-canonical Wnt/Ca2+ pathway further pushes the cells towards a differentiated phenotype. nih.gov Experiments have shown that inhibiting key components of the non-canonical pathway, such as Protein Kinase C (PKC), abolishes the differentiation induced by 6-BT, confirming the importance of this mechanism. nih.gov

Future research should investigate other potential mechanisms that may contribute to 6-BT's effects. Given its structure as a nucleoside analog, it is conceivable that it or its metabolites could be incorporated into DNA or RNA, leading to chain termination or transcriptional interference. Furthermore, its impact on other cellular metabolic pathways beyond ATP synthesis warrants investigation.

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 6-Benzylthioinosine is a promising strategy to improve its therapeutic index. Structure-activity relationship (SAR) studies have already provided valuable insights, particularly in the context of its anti-parasitic activity against Toxoplasma gondii. These studies have shown that modifications to both the purine ring and the benzyl (B1604629) moiety can significantly alter biological activity.

For instance, the introduction of electron-withdrawing substituents at the meta or para positions of the benzyl ring has been shown to improve the inhibitory activity against the mammalian nucleoside transporter ENT1. This could be leveraged to fine-tune the selectivity of the compound for leukemic cells, which may have different transporter expression profiles than normal cells.

Furthermore, modifications to the purine core, such as the creation of 7-deaza-6-benzylthioinosine analogues, have been explored. These changes can alter the flexibility of the 6-benzylthio group, allowing for a better fit into the hydrophobic pocket of target enzymes like the Toxoplasma gondii adenosine kinase. Molecular modeling has suggested that the absence of the nitrogen at the 7-position provides greater conformational freedom, which can enhance binding affinity.

Future rational drug design should focus on synthesizing analogues specifically aimed at enhancing the anti-leukemic effects. This could involve creating compounds with a higher affinity for the specific adenosine kinase isoforms expressed in AML cells or designing molecules that are more potent modulators of the Wnt signaling pathways.

Investigating 6-Benzylthioinosine in Other Disease Models Beyond Current Focus

The therapeutic potential of 6-Benzylthioinosine may extend beyond its current focus on myeloid leukemia and toxoplasmosis. Its fundamental mechanisms of action, including the inhibition of nucleoside transport and the modulation of key signaling pathways, are relevant to a variety of pathological conditions.

Other Malignancies: While its efficacy in solid tumors has not been established, the role of Wnt signaling in many cancers suggests that 6-BT could be investigated in this context. Cancers with known dysregulation of Wnt pathways could be potential candidates for future studies.

Viral Infections: Nucleoside analogues are a cornerstone of antiviral therapy. Although no direct studies on 6-BT have been published, research on structurally related compounds provides a rationale for exploration. For example, 6-benzyl analogs of a different pyrimidine-based compound have shown potent and selective anti-HIV-1 activity. nih.gov This suggests that the 6-benzylthioinosine scaffold could be a starting point for the development of novel antiviral agents.

Inflammatory Diseases: The compound benzyl isothiocyanate, which shares the benzyl group, has been shown to exhibit anti-inflammatory effects by downregulating NF-κB signaling. nih.gov While structurally distinct from 6-BT, this finding opens the possibility that 6-BT or its derivatives might possess anti-inflammatory properties, which could be explored in models of chronic inflammatory diseases.

Future research should screen 6-Benzylthioinosine and its novel analogues against a broader panel of cancer cell lines, including those from solid tumors, and in various models of viral and inflammatory diseases to uncover new therapeutic opportunities.

Synergistic Combination Strategies with Emerging and Repurposed Therapeutic Agents

A key strategy to enhance the efficacy and overcome potential resistance to 6-Benzylthioinosine is to use it in combination with other therapeutic agents. Early studies have already demonstrated its ability to synergize with established myeloid differentiation agents. nih.govnih.gov

Table 2: Investigated Synergistic Combinations with 6-Benzylthioinosine in AML

| Combination Agent | Rationale | Observed Effect |

|---|---|---|

| All-trans-retinoic acid (ATRA) | Different differentiation pathway | Enhanced differentiation |

| Decitabine | Hypomethylating agent, different mechanism | Enhanced differentiation |

A particularly promising combination is with the repurposed anti-diabetic drug, metformin (B114582). Metformin is known to inhibit oxidative phosphorylation in cancer cells. However, its efficacy can be limited as cancer cells often compensate by increasing glycolysis. 6-Benzylthioinosine has been shown to suppress this compensatory glycolysis, in part by reducing the expression of the glucose transporter GLUT-1. ashpublications.org The combination of metformin and 6-BT leads to a significant reduction in intracellular ATP levels and marked synergistic cytotoxicity in monocytic AML cell lines. ashpublications.org

Future research should explore combinations with other classes of drugs, including:

Kinase Inhibitors: Given the prevalence of activating mutations in kinases (e.g., FLT3) in AML, combining 6-BT with targeted kinase inhibitors could provide a multi-pronged attack on leukemic cells.

BCL-2 Inhibitors: Drugs like venetoclax, which promote apoptosis, could be combined with the differentiation-inducing effects of 6-BT to more effectively eliminate the leukemia cell population.

Epigenetic Modifiers: Building on the synergy with decitabine, combinations with other epigenetic drugs, such as histone deacetylase (HDAC) inhibitors, could further sensitize leukemic cells to differentiation therapy.

By systematically investigating these combinations, it may be possible to develop highly effective, lower-toxicity regimens for AML and potentially other diseases.

Q & A

What are the standard analytical methods for quantifying 6BT in biological matrices, and how are they validated?

Level: Basic

Answer: The most validated method for quantifying 6BT in plasma (mouse/human) is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:

- Extraction: Liquid-liquid extraction using ethyl acetate to isolate 6BT from plasma .

- Chromatography: Separation on a Waters YMC ODS-AQ® column (2.0 mm × 50 mm, 5 µm) with an isocratic mobile phase of 0.1% formic acid, 45% acetonitrile, and 54.9% deionized water .

- Detection: Positive electrospray ionization (ESI+) and multiple-reaction monitoring (MRM) with collision energy at 17 eV .

- Validation: Follows FDA guidelines, including linearity (3.00–1000 ng/mL), accuracy (97–108% recovery), and stability testing (4-hour room temperature, three freeze-thaw cycles) .

How can researchers optimize cell-based assays to evaluate 6BT’s differentiation-inducing effects in AML models?

Level: Advanced

Answer: Key considerations for AML cell line assays:

- Cell lines: Use HNT34, MV4-11, or HL-60 cells, which show sensitivity to 6BT-induced differentiation .

- Markers: Quantify CD11b expression via flow cytometry (e.g., 129% increase in treated vs. untreated tumors) .

- Dose-response: Test 6BT at concentrations ≤10 µM to avoid cytotoxicity in non-malignant cells (fibroblasts, endothelial cells) .

- Controls: Include untreated cells and positive controls (e.g., ATRA for APL subtypes) to validate differentiation pathways .

What are the critical factors in sample preparation for 6BT pharmacokinetic studies?

Level: Basic

Answer: Best practices include:

- Plasma handling: Process samples within 4 hours of collection or store at -20°C to prevent degradation .

- Internal standard (IS): Use 2-amino-6-benzylthioinosine (2A6BT) for IS-normalized recovery calculations .

- Matrix effects: Assess by comparing analyte-to-IS peak area ratios in extracted plasma vs. pure solutions .

- Stability: Validate freeze-thaw cycles (3 cycles) and short-term storage (≤4 hours at room temperature) .

How should researchers address contradictions in 6BT pharmacokinetic data across preclinical models?

Level: Advanced

Answer: Contradictions may arise from:

- Species differences: Mouse models (e.g., C57BL/6) show nonlinear one-compartment pharmacokinetics, whereas human plasma stability may vary due to protein binding .

- Extraction efficiency: Ensure consistent liquid-liquid extraction (e.g., ethyl acetate volume, vortex time) to minimize variability .

- Analytical sensitivity: Cross-validate LC-MS/MS parameters (e.g., collision energy, cone voltage) between labs to ensure reproducibility .

- Data normalization: Use IS-corrected peak areas to account for matrix effects .

What protocols are recommended for assessing 6BT stability in long-term storage?

Level: Basic

Answer: Stability testing should include:

- Long-term storage: Store 6BT stock solutions in acetonitrile at -20°C; avoid DMSO due to freeze-thaw instability .

- Plasma stability: Test aliquots at -20°C over 30 days, with recovery thresholds ≥85% .

- Working solutions: Prepare fresh daily to prevent degradation from light or temperature fluctuations .

How do in vivo and in vitro models differ in evaluating 6BT’s antitumor efficacy?

Level: Advanced

Answer:

- In vitro: Use AML cell lines (HL-60, MV4-11) to measure differentiation (CD11b) and apoptosis (Annexin V/PI staining) .

- In vivo (mouse xenografts): Monitor tumor volume reduction (e.g., HL-60 xenografts) and survival rates. Administer 6BT via intraperitoneal injection (1 mg/kg) .

- Limitations: In vitro models may overestimate efficacy due to lack of metabolic clearance; in vivo models require PK adjustments for interspecies scaling .